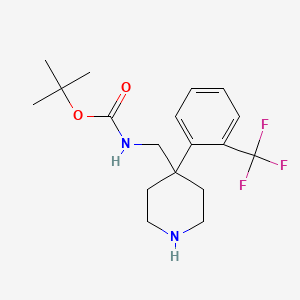
tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS number 1707358-38-0, is a chemical with the molecular formula C18H25F3N2O2 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-9-6-8(4-5-16-9)12(13,14)15/h8-9,16H,4-7H2,1-3H3, (H,17,18)/t8-,9+/m1/s1 . This indicates that the compound has a complex structure with multiple functional groups, including a carbamate group and a trifluoromethyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.40 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis via Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, is synthesized using an asymmetric Mannich reaction, highlighting the potential utility of tert-butyl carbamates in asymmetric synthesis and chiral compound production (Yang, Pan, & List, 2009).
Crystal Structures and Molecular Interactions : Studies on similar tert-butyl carbamates, like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, provide insights into the crystal structures and molecular interactions of these compounds, which can be critical for understanding their chemical properties and potential applications (Weber, Ettmayer, Hübner, & Gstach, 1995).
Chemical Transformations and Building Blocks in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds closely related to the tert-butyl carbamates, are used as building blocks in organic synthesis. They behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their versatility in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).
Photochemical and Thermal Synthesis in Complexes : The photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, involving tert-butyl carbamates, showcases their role in the synthesis of complex molecular structures, which could be pivotal in catalysis and material science (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).
Medicinal Chemistry and Drug Development
Role in Developing Biologically Active Compounds : Tert-butyl carbamates are crucial intermediates in the synthesis of biologically active compounds, as evidenced by their use in the synthesis of omisertinib (AZD9291), an important drug molecule (Zhao, Guo, Lan, & Xu, 2017).
Intermediate in Anticancer Drug Synthesis : They are also significant intermediates for small molecule anticancer drugs. Their synthetic routes are optimized for high yield, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate (Zhang, Ye, Xu, & Xu, 2018).
Key Intermediate in Synthesis of Vandetanib : The compound is a key intermediate in synthesizing Vandetanib, further emphasizing its importance in the pharmaceutical industry (Wang, Wang, Tang, & Xu, 2015).
Eigenschaften
IUPAC Name |
tert-butyl N-[[4-[2-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(8-10-22-11-9-17)13-6-4-5-7-14(13)18(19,20)21/h4-7,22H,8-12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRKUCBAWHOFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((4-(2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

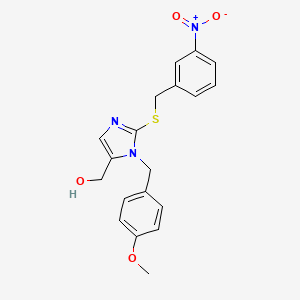
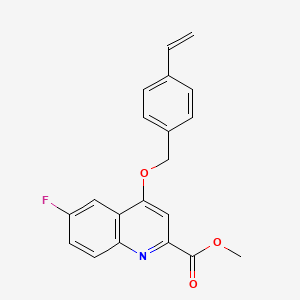
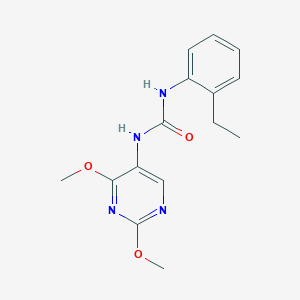
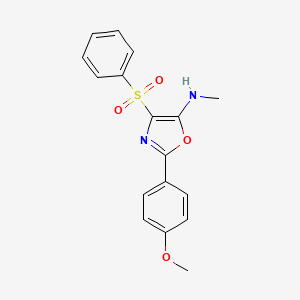
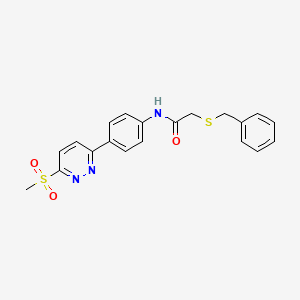
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)
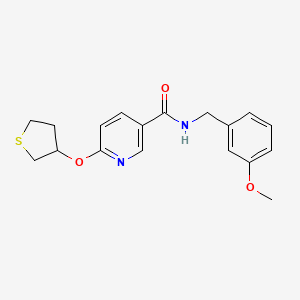
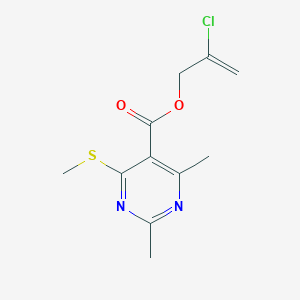
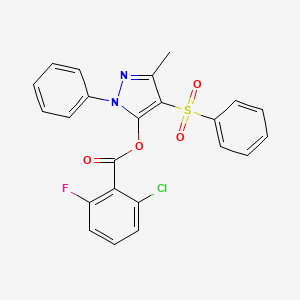
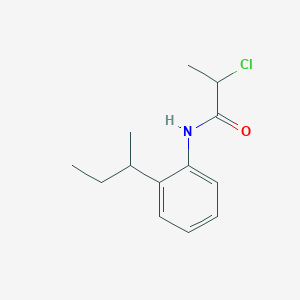
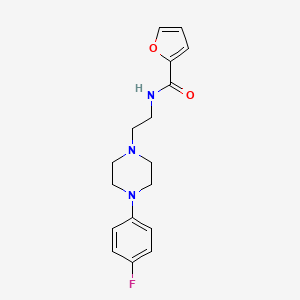
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)
![3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2676797.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)